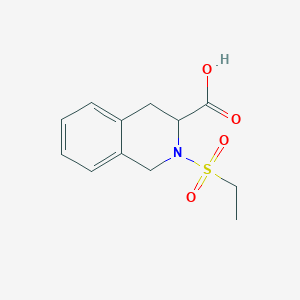

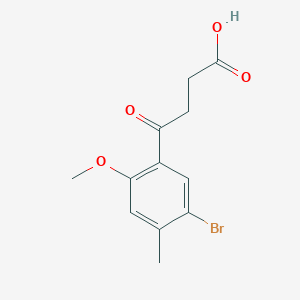

2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (2-ES-THIQ-3-COOH) is a synthetic compound that has been gaining attention in the scientific research community due to its potential applications in a variety of fields. This compound has been found to have a range of biochemical and physiological effects that are being studied for their possible therapeutic applications. In

Applications De Recherche Scientifique

Synthetic Applications and Chemical Properties

EPC-Synthesis of Tetrahydroisoquinolines : The synthesis of tetrahydroisoquinoline derivatives through diastereoselective alkylation demonstrates the compound's utility in creating enantiomerically pure alkaloids, such as the phthalide isoquinoline alkaloid (+)-corlumine. This approach highlights the potential for synthesizing biologically active molecules, showcasing the chemical versatility of tetrahydroisoquinoline derivatives (I. Huber & D. Seebach, 1987).

NMDA Receptor Antagonists : The study of 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives derived from kynurenic acid for in vitro antagonist activity at the glycine site on the NMDA receptor illustrates the compound's relevance in neuroscience research. The structural modifications affecting potency and stereoselectivity highlight the importance of tetrahydroisoquinoline derivatives in designing ligands for neurological receptors (R. Carling et al., 1992).

Redox-Neutral Annulations : The redox-neutral annulations involving dual C–H bond functionalization underscore the compound's role in facilitating complex chemical transformations. The use of acetic acid as a cosolvent and promoter in these transformations emphasizes the synthetic efficiency and innovation in constructing cyclic amine derivatives (Zhengbo Zhu & D. Seidel, 2017).

Biological Evaluation and Anticancer Activity

Anticancer Agents Synthesis : The synthesis of substituted tetrahydroisoquinolines with potential anticancer properties showcases the compound's significance in medicinal chemistry. By maintaining the tetrahydroisoquinoline moiety and introducing various substituents, researchers aim to discover novel and safer anticancer drugs, demonstrating the compound's potential in pharmaceutical development (K. Redda, Madhavi Gangapuram, & Tiffany Ardley, 2010).

Mécanisme D'action

Target of Action

The primary targets of 2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are currently unknown. The compound belongs to the class of organic compounds known as organosulfonic acids These compounds contain the sulfonic acid group, which has the general structure RS(=O)2OH (R is not a hydrogen atom)

Mode of Action

Organosulfonic acids are known to be highly reactive and can participate in a variety of chemical reactions . The specific interactions of this compound with its targets and the resulting changes would depend on the nature of these targets.

Biochemical Pathways

Organosulfonic acids can potentially affect a wide range of biochemical processes due to their reactivity . The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.

Result of Action

Given its classification as an organosulfonic acid, it may potentially exert a variety of effects depending on its specific targets and the nature of its interactions with these targets .

Propriétés

IUPAC Name |

2-ethylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-2-18(16,17)13-8-10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCFVNOTHMYLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC2=CC=CC=C2CC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2960295.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2960298.png)

![1-Methyl-6-phenethyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2960302.png)

![N-Ethyl-N-[2-oxo-2-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-ylamino)ethyl]prop-2-enamide](/img/structure/B2960303.png)

![6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile](/img/structure/B2960304.png)

![C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine](/img/structure/B2960308.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2960309.png)